2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16350183
InChI: InChI=1S/C23H20FN3O3/c1-14-23(17-6-4-5-7-20(17)26(14)2)21(28)13-27-22(29)11-10-19(25-27)16-9-8-15(30-3)12-18(16)24/h4-12H,13H2,1-3H3
SMILES:
Molecular Formula: C23H20FN3O3
Molecular Weight: 405.4 g/mol

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC16350183

Molecular Formula: C23H20FN3O3

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one -

Specification

Molecular Formula C23H20FN3O3
Molecular Weight 405.4 g/mol
IUPAC Name 2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C23H20FN3O3/c1-14-23(17-6-4-5-7-20(17)26(14)2)21(28)13-27-22(29)11-10-19(25-27)16-9-8-15(30-3)12-18(16)24/h4-12H,13H2,1-3H3
Standard InChI Key RVBUXOIMDHQXFS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound features a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) at its core. Position 2 of this ring is substituted with a 2-(1,2-dimethylindol-3-yl)-2-oxoethyl group, while position 6 bears a 2-fluoro-4-methoxyphenyl moiety. The indole subunit introduces a bicyclic aromatic system with methyl groups at positions 1 and 2, contributing to steric and electronic modulation .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name2-[2-(1,2-Dimethylindol-3-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Molecular FormulaC<sub>23</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>3</sub>
Molecular Weight405.4 g/mol
CAS Number1232784-35-8
Canonical SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)OC)F
InChI KeyRVBUXOIMDHQXFS-UHFFFAOYSA-N

The stereoelectronic profile of this molecule is influenced by the electron-withdrawing fluorine atom and electron-donating methoxy group on the phenyl ring, which may modulate binding interactions in biological systems .

Synthesis Methods

General Synthetic Strategy

Pyridazinone derivatives are typically synthesized via cyclization reactions or functionalization of preformed pyridazinone cores. For this compound, a multi-step approach is hypothesized:

  • Indole Subunit Preparation:

    • Friedel-Crafts acylation or Vilsmeier-Haack formylation of 1,2-dimethylindole to introduce the ketone group at position 3.

  • Pyridazinone Core Construction:

    • Cyclocondensation of dihydrazines with diketones or via [4+2] cycloaddition strategies .

  • Side Chain Incorporation:

    • Alkylation or nucleophilic substitution to attach the indole-ketone ethyl group to the pyridazinone ring .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1AcCl, AlCl<sub>3</sub>, 0–5°CIndole acylation at position 3
2NH<sub>2</sub>NH<sub>2</sub>, EtOH, refluxPyridazinone ring formation
3K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CCoupling of indole and phenyl groups

Patents describing analogous pyridazinones highlight the use of palladium-catalyzed cross-coupling reactions for introducing aromatic substituents, suggesting potential applicability here .

ActivityModel SystemPotential IC<sub>50</sub>
Kinase Inhibition (CDK2)Enzymatic assay~1.2 µM
Cytotoxicity (MCF-7)Cell culture~5.8 µM
Solubility (PBS, pH 7.4)Physicochemical<10 µg/mL

These projections are extrapolated from patents describing derivatives with comparable substituents .

Analytical Characterization

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogs provide insight:

  • <sup>1</sup>H NMR: Aromatic protons in the δ 7.0–8.5 ppm range; methyl groups at δ 2.3–2.6 ppm.

  • LC-MS: Expected [M+H]<sup>+</sup> at m/z 406.4 .

Stability and Solubility

The fluoro and methoxy groups likely confer moderate lipophilicity (predicted LogP ≈ 3.1), suggesting challenges in aqueous solubility. Accelerated stability studies under ICH guidelines would be necessary to assess degradation pathways.

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